molecular formula C13H18N2O2S B2967840 (3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide CAS No. 1436358-27-8

(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide

Cat. No.: B2967840
CAS No.: 1436358-27-8
M. Wt: 266.36
InChI Key: BVNAANAEKMLYJO-UHFFFAOYSA-N
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Description

(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide is an organic compound that features a cyanamide group attached to a 3-ethylphenyl and a 3-methylsulfonylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide typically involves the reaction of 3-ethylphenyl cyanamide with 3-methylsulfonylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive cyanamide group.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide involves its interaction with various molecular targets. The cyanamide group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The sulfonyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Phenylcyanamide: Similar structure but lacks the ethyl and methylsulfonylpropyl groups.

    N-(3-Ethylphenyl)-N’-methylguanidine: Contains a guanidine group instead of a cyanamide group.

    3-Methylsulfonylpropylamine: Lacks the cyanamide and ethylphenyl groups

Uniqueness

(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide is unique due to the presence of both the ethylphenyl and methylsulfonylpropyl groups, which confer distinct chemical properties and reactivity. These groups enhance the compound’s solubility, stability, and potential for forming diverse chemical derivatives .

Properties

IUPAC Name

(3-ethylphenyl)-(3-methylsulfonylpropyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-3-12-6-4-7-13(10-12)15(11-14)8-5-9-18(2,16)17/h4,6-7,10H,3,5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNAANAEKMLYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CCCS(=O)(=O)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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